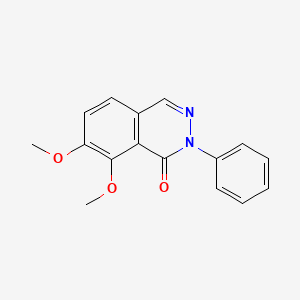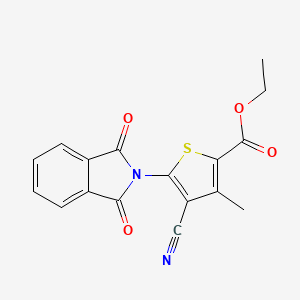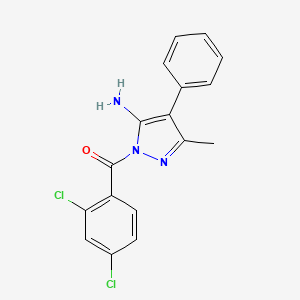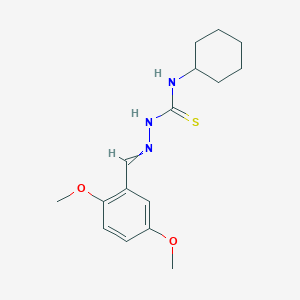![molecular formula C18H14N4O3 B5542539 4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)
4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives involves the reaction of phenyl-based pyrazolones with benzoyl hydrazide in refluxing ethanol, leading to various hydrazide compounds. These compounds are then characterized using techniques like NMR spectroscopy and single-crystal X-ray structure studies. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide has been reported to yield N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, a compound with a nonplanar molecular structure as revealed by X-ray diffraction analyses (Asegbeloyin et al., 2014).
Molecular Structure Analysis
Structural studies of pyrazole derivatives, such as 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, have shown ion-pair compounds with extended 1D supramolecular chain networks, indicating good thermal stability and complex molecular geometries (Fazil et al., 2012).
Chemical Reactions and Properties
The reactions of pyrazole derivatives with various metal halides produce complexes characterized by their magnetic measurements, infrared, and electronic spectral studies. These reactions and the resulting complexes' properties reflect the versatility and reactivity of the pyrazole nucleus (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties, including crystallization, molecular geometry, and hydrogen bonding, are crucial for understanding the stability and behavior of these compounds. For example, the structure of 3,5-dimethylpyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid indicates intermolecular hydrogen bonds forming stable crystal structures (Xu et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with various agents and potential for complex formation, highlight the chemical versatility of pyrazole derivatives. For instance, the interaction of these compounds with metal ions to form complexes underlines their potential as ligands in coordination chemistry (Asegbeloyin et al., 2014).
科学的研究の応用
Structural and Synthetic Studies
The structural analysis of similar pyrazole derivatives has revealed intricate details about their molecular configurations. For example, a study on "4‐(Antipyrin‐4‐yliminomethyl)benzoic acid" showed that it possesses a basal plane containing a benzoic acid moiety and a pyrazole ring, with molecules associated in a one-dimensional zigzag structure through hydrogen bonding and weak interactions (Zhang et al., 2002). This implies that the subject compound could also exhibit unique structural properties conducive to forming supramolecular assemblies or materials with specific functionalities.
Biological Activity
Compounds bearing the pyrazole ring have shown promise in various biological applications. For instance, the synthesis, characterization, and biological activity of similar pyrazole derivatives have been explored, revealing potential as antimicrobial agents and in cytotoxicity against cancer cells. "N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes" were investigated for their in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity, showing significant potency (Asegbeloyin et al., 2014). This suggests that the subject compound could potentially be modified for use in therapeutic applications or as a scaffold for developing new drug candidates.
Antimicrobial and Antifungal Activities
The antimicrobial properties of pyrazole derivatives have been a subject of interest. "Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives" demonstrated the successful synthesis and characterization of novel compounds with promising antimicrobial activities (Al‐Azmi & Mahmoud, 2020). This indicates the potential of the subject compound to be utilized in the development of new antimicrobial agents.
Supramolecular and Liquid Crystalline Complexes
Research into liquid crystalline complexes has shown that hydrogen bonding between specific structural motifs can drive the formation of nematic phases. A study on "Nematic phases driven by hydrogen-bonding in liquid crystalline nonsymmetric dimers" suggests that compounds with benzoic acid derivatives exhibit enantiotropic nematic phases over a broad temperature range (Alaasar & Tschierske, 2019). This hints at the potential for the subject compound to contribute to the field of materials science, particularly in the development of new liquid crystalline materials for displays or sensors.
作用機序
Safety and Hazards
将来の方向性
Given the diverse pharmacological effects of pyrazole compounds, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . Future research could focus on these areas.
特性
IUPAC Name |
4-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-17(16-10-15(20-21-16)13-4-2-1-3-5-13)22-19-11-12-6-8-14(9-7-12)18(24)25/h1-11H,(H,20,21)(H,22,23)(H,24,25)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAJVJUMGBWRU-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)




![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)
![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)